molecular formula C23H25NO6S B281465 Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B281465
M. Wt: 443.5 g/mol
InChI Key: IFAZNZOGEKHRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound is known to modulate the activity of certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

MDL-29951 acts as a small molecule inhibitor of PDE4 and CXCR3. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the inflammatory response. By inhibiting PDE4, MDL-29951 increases the levels of cAMP, which in turn reduces inflammation. CXCR3 is a receptor that is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, MDL-29951 reduces the recruitment of immune cells, further reducing inflammation.
Biochemical and Physiological Effects:
MDL-29951 has been shown to have significant anti-inflammatory effects in both in vitro and in vivo models. In animal models of asthma and COPD, MDL-29951 has been shown to reduce airway inflammation and improve lung function. In a rat model of rheumatoid arthritis, MDL-29951 reduced joint inflammation and prevented joint destruction. These effects are thought to be due to the inhibition of PDE4 and CXCR3.

Advantages and Limitations for Lab Experiments

MDL-29951 is a well-studied compound that has been extensively characterized in vitro and in vivo. Its mechanism of action is well understood, and it has been shown to have significant anti-inflammatory effects in animal models of disease. However, like all small molecule inhibitors, MDL-29951 has limitations. It may have off-target effects, and its efficacy and safety in humans have not yet been fully established.

Future Directions

There are several potential future directions for research on MDL-29951. One area of interest is its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another area of interest is the development of more selective inhibitors of PDE4 and CXCR3, which may have fewer off-target effects. Finally, the safety and efficacy of MDL-29951 in humans needs to be established in clinical trials.

Synthesis Methods

The synthesis of MDL-29951 involves several steps, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,5-dimethylphenyl)sulfonylbutylamine to form the sulfonyl amide intermediate. Finally, the sulfonyl amide is reacted with methyl-2-bromo-3-oxobutanoate to form the desired product.

Scientific Research Applications

MDL-29951 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes and receptors, including the enzyme PDE4 and the receptor CXCR3, both of which are involved in the inflammatory response. As such, MDL-29951 has been investigated for its potential use in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 5-[butanoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO6S/c1-6-7-21(25)24(31(27,28)20-12-14(2)8-9-15(20)3)17-10-11-19-18(13-17)22(16(4)30-19)23(26)29-5/h8-13H,6-7H2,1-5H3

InChI Key

IFAZNZOGEKHRCI-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.